
1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of benzyl and phenyl groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2(1H)-pyridinone: A simpler pyridinone derivative.
1-benzyl-3,6-diphenyl-2(1H)-pyridinone: Lacks the hydroxyl group.
1-benzyl-4-hydroxy-2(1H)-pyridinone: Lacks the phenyl groups.
Uniqueness
1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one is unique due to the presence of both benzyl and phenyl groups, as well as the hydroxyl group, which can contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H19NO2 |
|---|---|
Peso molecular |
353.4g/mol |
Nombre IUPAC |
1-benzyl-4-hydroxy-3,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C24H19NO2/c26-22-16-21(19-12-6-2-7-13-19)25(17-18-10-4-1-5-11-18)24(27)23(22)20-14-8-3-9-15-20/h1-16,26H,17H2 |
Clave InChI |
ZIBXMMKNQQNTRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=CC(=C(C2=O)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,5-dichlorobenzamide](/img/structure/B1188871.png)
![8-chloro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1188873.png)

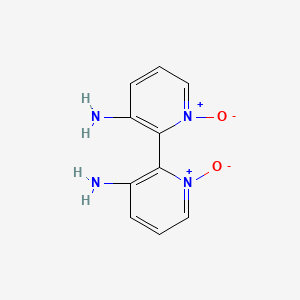
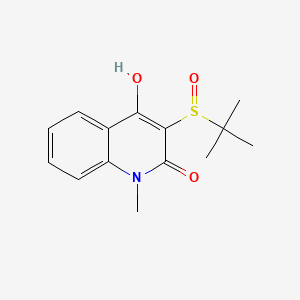
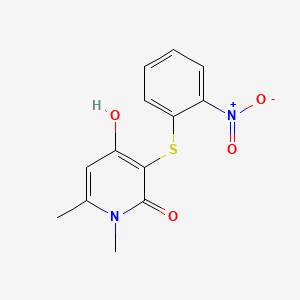

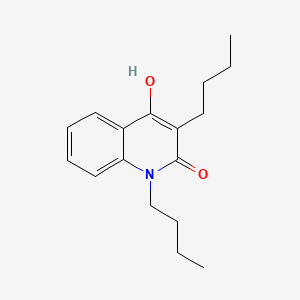
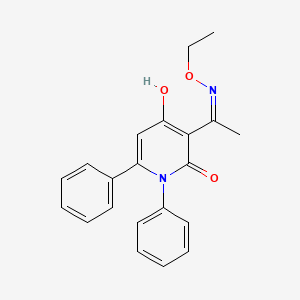
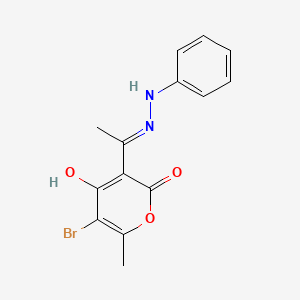
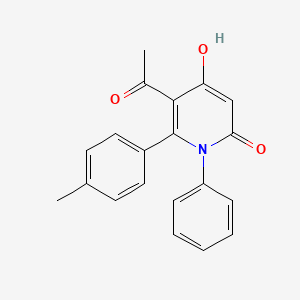
![1-(dimethylamino)-4-hydroxy-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B1188890.png)
